molecular formula C13H17N3O B11732872 N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11732872
M. Wt: 231.29 g/mol
InChI Key: LHVXNRQTHWMCRQ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methoxybenzylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of hydrochloric acid to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction can produce various pyrazoline derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine: Lacks the dimethyl substitution on the pyrazole ring, which can affect its reactivity and binding properties.

    N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-imidazol-4-amine: Contains an imidazole ring instead of a pyrazole ring, leading to different electronic properties and reactivity.

    N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, which can influence its chemical behavior and biological activity.

Uniqueness: N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C13H17N3O/c1-10-12(9-15-16(10)2)14-8-11-6-4-5-7-13(11)17-3/h4-7,9,14H,8H2,1-3H3

InChI Key

LHVXNRQTHWMCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CC=C2OC

Origin of Product

United States

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